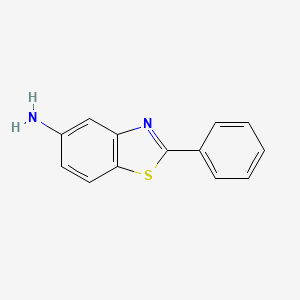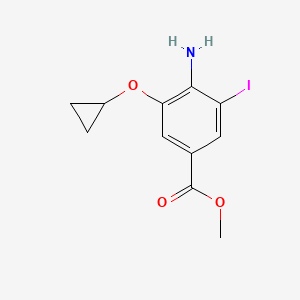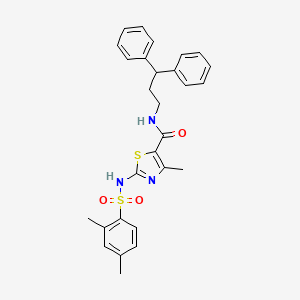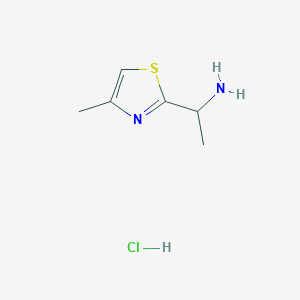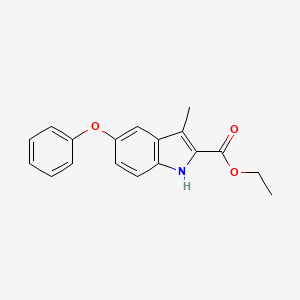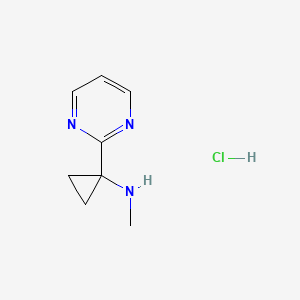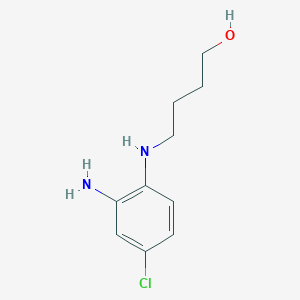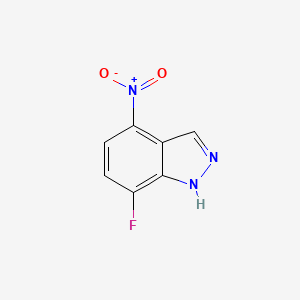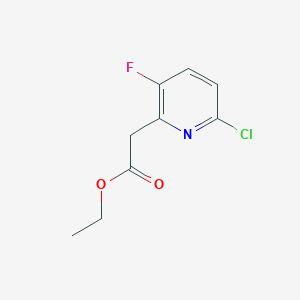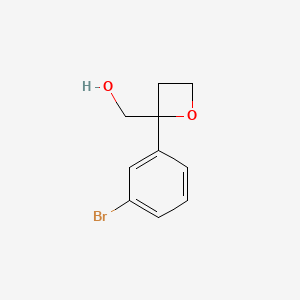
2-(3-Bromophenyl)-2-oxetanemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-2-oxetanemethanol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an oxetane ring with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-2-oxetanemethanol typically involves the reaction of 3-bromobenzaldehyde with ethylene oxide in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to moderate heating
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium azide, sodium methoxide
Major Products:
Oxidation: 2-(3-Bromophenyl)-2-oxetanecarboxylic acid
Reduction: 2-Phenyl-2-oxetanemethanol
Substitution: 2-(3-Azidophenyl)-2-oxetanemethanol
Scientific Research Applications
2-(3-Bromophenyl)-2-oxetanemethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-oxetanemethanol involves its interaction with specific molecular targets and pathways. The bromine atom and oxetane ring contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
- 2-(4-Bromophenyl)-2-oxetanemethanol
- 2-(3-Chlorophenyl)-2-oxetanemethanol
- 2-(3-Fluorophenyl)-2-oxetanemethanol
Comparison: 2-(3-Bromophenyl)-2-oxetanemethanol is unique due to the presence of the bromine atom at the meta position on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs with different halogen substitutions, it may exhibit distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
[2-(3-bromophenyl)oxetan-2-yl]methanol |
InChI |
InChI=1S/C10H11BrO2/c11-9-3-1-2-8(6-9)10(7-12)4-5-13-10/h1-3,6,12H,4-5,7H2 |
InChI Key |
VPNVTMFWECVDHG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC1(CO)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Fluoro-4-methylbicyclo[2.2.2]octane](/img/structure/B13928299.png)

